molecular formula C14H14N2O8 B12548044 Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate CAS No. 833447-40-8

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate

Cat. No.: B12548044
CAS No.: 833447-40-8
M. Wt: 338.27 g/mol
InChI Key: SUPPFDPVCXNVTJ-UHFFFAOYSA-N
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Description

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is a chemical compound with the molecular formula C14H14N2O8 It is known for its unique structure, which includes two acetyloxyethyl groups and a dicyanobut-2-enedioate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate typically involves the esterification of 2,3-dicyanobut-2-enedioic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dicyano groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The dicyano groups can interact with nucleophiles, leading to the formation of various bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(N,N-dimethylamino)ethyl] ether
  • 2-Butenedioic acid, 2,3-dicyano-, bis[2-(acetyloxy)ethyl] ester

Uniqueness

Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new materials and drugs.

Properties

CAS No.

833447-40-8

Molecular Formula

C14H14N2O8

Molecular Weight

338.27 g/mol

IUPAC Name

bis(2-acetyloxyethyl) 2,3-dicyanobut-2-enedioate

InChI

InChI=1S/C14H14N2O8/c1-9(17)21-3-5-23-13(19)11(7-15)12(8-16)14(20)24-6-4-22-10(2)18/h3-6H2,1-2H3

InChI Key

SUPPFDPVCXNVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)C(=C(C#N)C(=O)OCCOC(=O)C)C#N

Origin of Product

United States

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